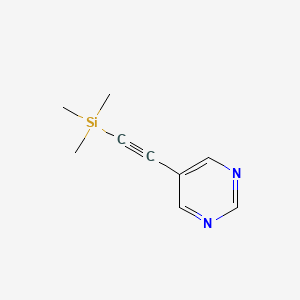

![molecular formula C5H3N3 B1316004 吡啶并[1,2-a]嘧啶-4-腈 CAS No. 68776-62-5](/img/structure/B1316004.png)

吡啶并[1,2-a]嘧啶-4-腈

描述

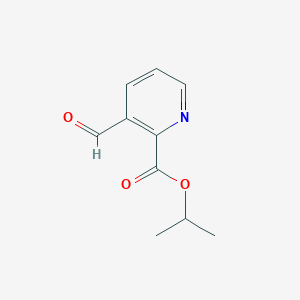

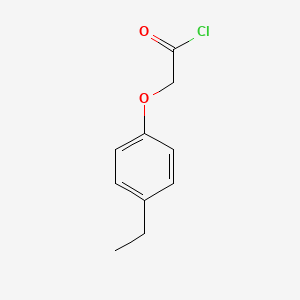

Pyridazine-4-carbonitrile is a derivative of pyridazine, a heterocyclic compound with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .

Synthesis Analysis

The synthesis of pyridazine frameworks has been achieved primarily by the addition of hydrazine or its derivative to an appropriate 1,4-diketones and 1,4-ketoacids . Other pyridazines like amino pyridazines have been prepared from polyfunctionalized nitriles, especially via the Jaap-Klingemaan reaction .

Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Chemical Reactions Analysis

In the pyridazine series, the formal replacement of the CN group has been observed in the treatment of 4-cyano-3(2 H)-pyridazinone or tetrazolo[1,5-b]pyridazine-8-carbonitrile with phenylmagnesium chloride .

Physical and Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . It is a colorless liquid with a boiling point of 208 °C .

科学研究应用

高效合成方法吡啶并[1,2-a]嘧啶-4-腈及其衍生物一直是高效合成方法的重点,提高了多官能杂环化合物的产量。区域选择性赖塞特型反应在合成各种 5-取代-3-吡啶并嘧啶腈衍生物方面至关重要,展示了良好的产率和区域选择性 (王等人,2016)。另一种值得注意的方法涉及 4-取代硫代氨基脲与特定反应物反应,合成 3-氨基-5-苄基-6-苯基吡啶并[1,2-a]嘧啶-4-腈,经 X 射线晶体学证实 (哈桑等人,2013)。

合成和抗菌活性吡啶并[1,2-a]嘧啶-4-腈在合成抗菌剂中也发挥了重要作用。值得注意的是,由吡啶并[1,2-a]嘧啶-4-腈合成的吡唑并[3,4-d]嘧啶衍生物显示出有希望的抗菌活性 (罗斯塔米扎德等人,2013)。类似地,由吡啶并[1,2-a]嘧啶-4-腈合成的其他衍生物表现出抗菌和抗真菌活性,进一步突出了该化合物在开发新治疗剂中的重要性 (埃尔-埃萨维等人,2010)。

分子对接研究吡啶并[1,2-a]嘧啶-4-腈在分子对接和药物发现领域也得到了应用。合成的衍生物在各种研究中被评估为潜在抑制剂,有助于理解分子相互作用并辅助药物设计 (文卡特山等人,2019)。

安全和危害

Pyridazine-4-carbonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

Pyridazine-4-carbonitrile, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that a number of 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting diverse molecular and cellular effects .

生化分析

Biochemical Properties

Pyridazine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s weak basicity, high dipole moment, and dual hydrogen-bonding capacity make it an attractive candidate for molecular recognition and drug-target interactions . Pyridazine-4-carbonitrile has been shown to interact with enzymes such as monoamine oxidase and tyrosine kinase, affecting their catalytic activity and potentially leading to therapeutic applications .

Cellular Effects

Pyridazine-4-carbonitrile exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, Pyridazine-4-carbonitrile can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of Pyridazine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high dipole moment and hydrogen-bonding capacity enable it to form stable complexes with target proteins, thereby modulating their activity . Pyridazine-4-carbonitrile has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridazine-4-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, Pyridazine-4-carbonitrile may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyridazine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, Pyridazine-4-carbonitrile can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Pyridazine-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Pyridazine-4-carbonitrile’s involvement in these pathways underscores its potential as a modulator of cellular metabolism and a candidate for drug development .

Transport and Distribution

Within cells and tissues, Pyridazine-4-carbonitrile is transported and distributed through interactions with transporters and binding proteins. The compound’s polarity and hydrogen-bonding capacity facilitate its interaction with membrane transporters, enabling its uptake and distribution across cellular compartments . Pyridazine-4-carbonitrile can also bind to specific proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

Pyridazine-4-carbonitrile’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals, such as nuclear localization sequences, can facilitate the transport of Pyridazine-4-carbonitrile to the nucleus, where it may influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can modulate the compound’s activity and function within different subcellular compartments .

属性

IUPAC Name |

pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXHGUPISQLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578225 | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-62-5 | |

| Record name | 4-Pyridazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic routes to pyridazine-4-carbonitrile derivatives?

A1: Several synthetic strategies are reported in the literature. One common approach involves the condensation of arylhydrazones with ethyl cyanoacetate, leading to the formation of 2,3-dihydropyridazine-4-carbonitrile intermediates. [] These intermediates can then undergo further transformations to yield diverse pyridazine-4-carbonitrile derivatives. For instance, reacting them with sulfur in the presence of piperidine can generate aminothienopyridazinones. [] Another route utilizes the reaction of 1,3-indanedione with diazonium salts, yielding indeno[2,1-c]pyridazine-4-carbonitrile derivatives. []

Q2: Can you provide an example of a specific pyridazine-4-carbonitrile derivative and its spectroscopic characterization?

A2: One example is 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [] This compound was synthesized via a one-pot three-component reaction involving malononitrile, 4-chlorophenylglyoxal, and hydrazine hydrate. Its structure was confirmed using various spectroscopic techniques:

- Mass spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the compound. []

Q3: Are there any studies exploring the crystal structure of pyridazine-4-carbonitrile derivatives?

A3: Yes, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has been determined using single crystal X-ray diffraction. [] The compound crystallizes in the monoclinic system, space group P21/c. The study revealed a weak intermolecular interaction between the N1 atom of one molecule and the N3 atom of an adjacent molecule within the crystal lattice. []

Q4: How do structural modifications of the pyridazine-4-carbonitrile scaffold impact its chemical reactivity?

A4: Research indicates that the substituents on the pyridazine ring can significantly influence the reactivity of these compounds. For instance, the presence of an amino group at the 3-position of the pyridazine ring in 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile could impact its reactivity compared to derivatives lacking this functional group. [] Further studies exploring structure-activity relationships would be beneficial in understanding how specific structural modifications affect the chemical behavior and potential applications of this class of compounds.

Q5: Have any photochemical reactions involving pyridazine-4-carbonitrile derivatives been reported?

A5: Yes, photolysis studies on 2-dicyanomethylene-1,3-indandione-monophenylhydrazone demonstrate the potential for light-induced transformations in these systems. Prolonged exposure to light led to the formation of 3-(N-chlorimino)-5-oxo-2-phenyl-2,3-dihydro-5H-indeno[1,2-c]pyridazine-4-carbonitrile via chlorine abstraction from the solvent. [] This example highlights the importance of considering photostability and potential photochemical reactions when working with pyridazine-4-carbonitrile derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

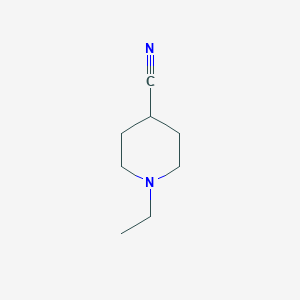

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)